molecular formula C13H14F3NO3 B8629110 Tert-butyl 2-formyl-6-(trifluoromethyl)phenylcarbamate

Tert-butyl 2-formyl-6-(trifluoromethyl)phenylcarbamate

Cat. No.: B8629110
M. Wt: 289.25 g/mol
InChI Key: RJIWCTKARLHKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-formyl-6-(trifluoromethyl)phenylcarbamate is a useful research compound. Its molecular formula is C13H14F3NO3 and its molecular weight is 289.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

tert-butyl N-[2-formyl-6-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-8(7-18)5-4-6-9(10)13(14,15)16/h4-7H,1-3H3,(H,17,19)

InChI Key

RJIWCTKARLHKJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1C(F)(F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(trifluoromethyl)phenylcarbamate (1.0 g, 3.83 mmol) and N,N,N′N′-tetramethylethylenediamine (1.27 mL, 8.43 mmol) in 20 mL of anhydrous THF at −78° C. was added sec-butyllithium (8.43 mL of a 1.0 M solution in hexanes, 8.43 mmol) dropwise over 15 min. The reaction was stirred at −78° C. for 1 h and then there was added DMF (0.33 mL, 4.21 mmol). The reaction was stirred at −78° C. for 1 h and then was quenched with sat'd aq NH4Cl (10 mL) and allowed to warm to ambient temperature. The reaction mixture was diluted with water and extracted with EtOAc. The organics were washed with 1N HCl and brine, dried (MgSO4) and concentrated. The residue was purified by flash chromatography (230-400 mesh silica gel, elution with 6:1 hexane/EtOAc) to afford 0.4 g (36%) of the title compound. 1H NMR (CDCl3): δ 10.06 (s, 1H), 8.07 (d, 1H, J=7.7 Hz), 7.83 (d, 1H, J=7.8 Hz), 7.43 (t, 1H, J=7.8 Hz), 6.83 (broad s, 1H), 1.47 (s, 9H). LRMS (ESI): 290.15 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
1.27 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Yield
36%

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